molecular formula C21H28N4 B11569779 1-[2-(diethylamino)ethyl]-N-(4-methylbenzyl)-1H-benzimidazol-2-amine

1-[2-(diethylamino)ethyl]-N-(4-methylbenzyl)-1H-benzimidazol-2-amine

Cat. No.: B11569779
M. Wt: 336.5 g/mol
InChI Key: ULRPEPWOFGDNMO-UHFFFAOYSA-N
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Description

1-[2-(DIETHYLAMINO)ETHYL]-N-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(DIETHYLAMINO)ETHYL]-N-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-aminobenzophenone with diethylaminoethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(DIETHYLAMINO)ETHYL]-N-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodiazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives.

Scientific Research Applications

1-[2-(DIETHYLAMINO)ETHYL]-N-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[2-(DIETHYLAMINO)ETHYL]-N-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(DIMETHYLAMINO)ETHYL]-N-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE
  • 1-[2-(DIETHYLAMINO)ETHYL]-N-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE

Uniqueness

1-[2-(DIETHYLAMINO)ETHYL]-N-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethylamino group enhances its solubility and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H28N4

Molecular Weight

336.5 g/mol

IUPAC Name

1-[2-(diethylamino)ethyl]-N-[(4-methylphenyl)methyl]benzimidazol-2-amine

InChI

InChI=1S/C21H28N4/c1-4-24(5-2)14-15-25-20-9-7-6-8-19(20)23-21(25)22-16-18-12-10-17(3)11-13-18/h6-13H,4-5,14-16H2,1-3H3,(H,22,23)

InChI Key

ULRPEPWOFGDNMO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C2=CC=CC=C2N=C1NCC3=CC=C(C=C3)C

Origin of Product

United States

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